molecular formula C22H28O3 B14532850 4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate CAS No. 62716-76-1

4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate

Cat. No.: B14532850
CAS No.: 62716-76-1
M. Wt: 340.5 g/mol
InChI Key: ABKHXTWTYHARKF-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate is an organic compound with the molecular formula C22H28O3 It is a benzoate ester, which means it is derived from benzoic acid This compound is known for its unique structural features, which include a pentyloxy group attached to a phenyl ring and a 2-methylpropyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Pentyloxy)benzoic acid and 4-(2-methylpropyl)phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may interact with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar in structure but with an octyloxy group instead of a 2-methylpropyl group.

    4-(Pentyloxy)benzoic acid: Lacks the 2-methylpropyl group and has a carboxylic acid group instead of an ester.

Uniqueness

4-(Pentyloxy)phenyl 4-(2-methylpropyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

62716-76-1

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C22H28O3/c1-4-5-6-15-24-20-11-13-21(14-12-20)25-22(23)19-9-7-18(8-10-19)16-17(2)3/h7-14,17H,4-6,15-16H2,1-3H3

InChI Key

ABKHXTWTYHARKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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